6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes), malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of triethylamine as a catalyst . This reaction is carried out under reflux conditions, leading to the formation of the desired spiro compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, which can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Scientific Research Applications
6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: Due to its spiro structure, the compound can be used in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research, particularly in understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar compounds to 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile include other spiro compounds with indole and pyrazole moieties. These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole:
4-alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles: These compounds also share the pyrano[2,3-c]pyrazole structure but with different alkyl groups, affecting their chemical behavior and uses.
Properties
Molecular Formula |
C21H15N5O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
6'-amino-3'-(4-methoxyphenyl)-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C21H15N5O3/c1-28-12-8-6-11(7-9-12)17-16-19(26-25-17)29-18(23)14(10-22)21(16)13-4-2-3-5-15(13)24-20(21)27/h2-9H,23H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
XNZHRILXXCVZEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5NC4=O)C#N)N |
Origin of Product |
United States |
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